2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure fused with a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the quinazolinone core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives .
Scientific Research Applications
2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential antimicrobial and antiviral properties make it a candidate for studying biological interactions and mechanisms.
Medicine: Its antitumor activity is of interest for developing new cancer therapies.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring and exhibits similar biological activities.
2-(Pyridin-2-yl)imidazole: Another heterocyclic compound with a pyridine ring, known for its antimicrobial properties.
Uniqueness
2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is unique due to its specific quinazolinone core structure fused with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-pyridin-2-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H17N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h3-4,7-10,12,15H,1-2,5-6H2,(H,16,17) |
InChI Key |
PZQUXDBPRBRJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.